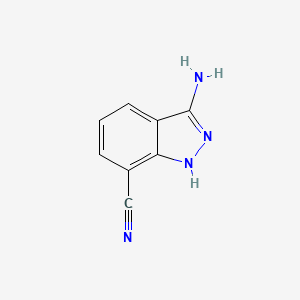
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Activity
A variety of pyrazole-imidazole-triazole hybrids, incorporating structures similar to 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial efficacy. One study demonstrated that these compounds exhibit significant antimicrobial activity, with certain derivatives showing superior potency against fungi such as A. niger compared to reference drugs like Fluconazole. This highlights the potential of these compounds in developing new antimicrobial agents (Punia et al., 2021).
Anticonvulsant Activity
Research has explored the synthesis of alkanamide derivatives bearing pyrazole rings, similar to the core structure of this compound, for their potential anticonvulsant activities. These compounds were tested in models like the maximal electroshock test, revealing that certain derivatives exhibit significant anticonvulsant effects. This points towards the utility of these molecules in the development of new antiepileptic drugs (Tarikogullari et al., 2010).
Antitumor and Antioxidant Activities
Several studies have focused on synthesizing novel derivatives of this compound to assess their antitumor and antioxidant activities. Compounds incorporating this structural motif have shown promising antitumor activity against various cancer cell lines, along with significant antioxidant properties. This underscores the potential application of these compounds in cancer therapy and as antioxidant agents (Al-Sanea et al., 2020).
Cholinesterase Inhibitory Activity
Compounds bearing the phenylacetamide and pyrazole moieties, akin to this compound, have been synthesized to evaluate their inhibitory activity against cholinesterases. These molecules exhibit moderate and selective acetylcholinesterase inhibitory activity, indicating their potential use in treating disorders like Alzheimer's disease (Tarikogullari et al., 2015).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a resemblance to this compound, has revealed their potent and selective inhibition of kidney-type glutaminase. This enzymatic inhibition is crucial for cancer treatment, as it can attenuate the growth of tumor cells, highlighting the potential therapeutic applications of these compounds in oncology (Shukla et al., 2012).
Properties
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFPSLKDFHCUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
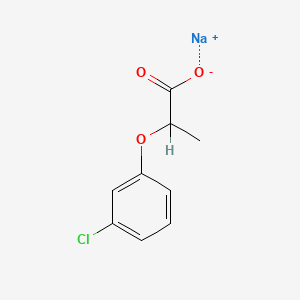


![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
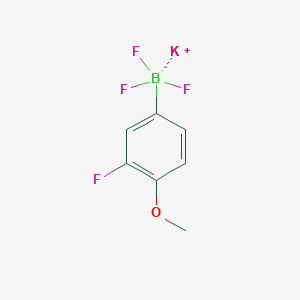
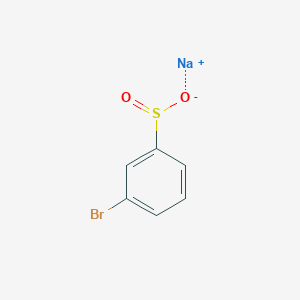
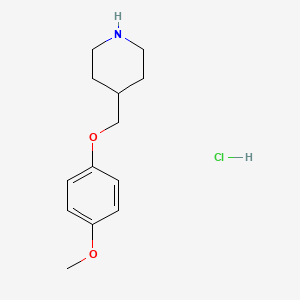




![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
